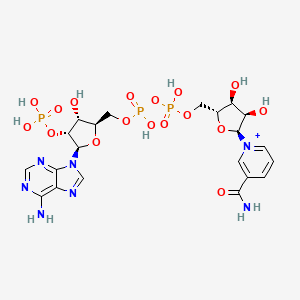
trans-4-Fluorcyclohexancarbonsäure
Übersicht
Beschreibung
Trans-4-Fluorocyclohexanecarboxylic Acid, also known as Trans-4-Fluorocyclohexanecarboxylic Acid, is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.16 g/mol. The purity is usually 95%.
The exact mass of the compound trans-4-Fluorocyclohexanecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-Fluorocyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Fluorocyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
trans-4-Fluorcyclohexancarbonsäure: wird in der Proteomik eingesetzt, dem groß angelegten Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung wird als biochemisches Werkzeug verwendet, um Proteininteraktionen und -stabilität sowie posttranslationale Modifikationen zu untersuchen .
Medizinische Chemie
In der medizinischen Chemie dient 4-Fluorcyclohexancarbonsäure als Baustein für die Synthese potenzieller Therapeutika. Ihr fluorierter Cyclohexanring kann in Arzneistoffmoleküle eingebaut werden, um ihre pharmakokinetischen Eigenschaften zu verbessern, z. B. eine erhöhte metabolische Stabilität und Membranpermeabilität .
Organische Synthese
Diese Verbindung ist auch in der organischen Synthese wertvoll. Sie kann als Zwischenprodukt bei der Herstellung komplexerer organischer Moleküle dienen. Ihre Carbonsäuregruppe ermöglicht verschiedene Reaktionen, darunter Veresterung und Amidierung, die entscheidende Schritte bei der Synthese einer breiten Palette organischer Produkte sind .
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. So kann sie beispielsweise auf Polymere aufgepfropft werden, um deren Hydrophobizität zu verändern oder bestimmte funktionelle Gruppen einzuführen, die mit anderen Stoffen weiter reagieren können .
Landwirtschaftliche Chemie
Die landwirtschaftliche Chemie ist ein weiteres Gebiet, in dem diese Verbindung Anwendung findet. Sie kann zur Synthese von Agrochemikalien wie Herbiziden und Pestiziden verwendet werden. Das Fluoratom in seiner Struktur kann eine entscheidende Rolle für die biologische Aktivität dieser Verbindungen spielen.
Analytische Chemie
In der analytischen Chemie kann 4-Fluorcyclohexancarbonsäure als Standard oder Reagenz in chromatographischen Verfahren verwendet werden, um andere Substanzen zu quantifizieren oder zu identifizieren. Ihre einzigartigen chemischen Eigenschaften machen sie für den Einsatz in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen analytischen Techniken geeignet .
Biokonjugationstechniken
Biokonjugationstechniken, bei denen ein Biomolekül an ein anderes Molekül gebunden wird, verwenden häufig This compound. Ihre reaktive Carbonsäuregruppe kann zur Bildung stabiler Amidbindungen mit Aminen an Proteinen oder anderen Biomolekülen verwendet werden, was die Erstellung gezielter Arzneimittelverabreichungssysteme erleichtert .
Neurowissenschaftliche Forschung
Schließlich kann diese Verbindung in der neurowissenschaftlichen Forschung verwendet werden, um Neurotransmittersysteme zu untersuchen. Indem sie in Moleküle eingebaut wird, die mit neuronalen Rezeptoren interagieren, können Forscher die Auswirkungen struktureller Veränderungen auf die Rezeptorbindung und -aktivität untersuchen .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of trans-4-fluorocyclohexanecarboxylic acid in PET imaging with 18F-FCWAY?
A1: trans-4-Fluorocyclohexanecarboxylic acid (trans-4-FC) is a major metabolite of 18F-FCWAY, a PET radioligand designed to visualize serotonin 5-HT1A receptors in the brain [, ]. The formation of trans-4-FC through defluorination of 18F-FCWAY presents a challenge in PET imaging. This is because the accumulation of radioactive fluoride, a byproduct of defluorination, in the skull leads to spillover contamination, obscuring the signal from the target receptor in the brain [].
Q2: How does disulfiram impact the metabolism of 18F-FCWAY and improve PET imaging?
A2: Disulfiram, an inhibitor of the cytochrome P450 enzyme CYP2E1, has been shown to effectively reduce the defluorination of 18F-FCWAY in humans []. By inhibiting CYP2E1, disulfiram decreases the formation of trans-4-FC and consequently reduces radioactive fluoride accumulation in the skull. This results in a cleaner signal from 18F-FCWAY binding to 5-HT1A receptors in the brain, enhancing the visualization of these receptors []. This suggests that disulfiram, or other CYP2E1 inhibitors, could be valuable tools in improving the sensitivity and accuracy of PET imaging using radioligands susceptible to defluorination.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)




![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)



![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)

![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)


